N-(2-aminophenyl)-2-iodobenzamide
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Overview
Description
N-(2-aminophenyl)-2-iodobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an iodine atom attached to the benzamide structure, which includes an aminophenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
N-(2-aminophenyl)-2-iodobenzamide primarily targets Histone Deacetylase (HDAC) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events .
Mode of Action
This compound acts as an inhibitor of HDAC . By inhibiting HDAC, it prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA structure. This alteration can affect gene expression, potentially leading to the suppression of tumor growth .
Biochemical Pathways
The compound’s action affects the histone acetylation-deacetylation pathway . This pathway plays a key role in the regulation of gene expression. By inhibiting HDAC, this compound can alter the expression of genes involved in cell proliferation and survival, potentially leading to the inhibition of tumor growth .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and distribution
Result of Action
The inhibition of HDAC by this compound can lead to changes in gene expression that result in the suppression of tumor growth . This makes it a potential candidate for the development of anticancer therapeutics .
Biochemical Analysis
Biochemical Properties
N-(2-aminophenyl)-2-iodobenzamide has been identified as a potential inhibitor of histone deacetylase (HDAC) and breakpoint cluster Abl (Bcr-Abl) enzymes . The compound’s interaction with these enzymes suggests a role in regulating gene expression and cellular signaling pathways .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interactions with HDAC and Bcr-Abl enzymes. By inhibiting these enzymes, this compound can influence cell function, potentially affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with HDAC and Bcr-Abl enzymes. This binding can lead to enzyme inhibition or activation, resulting in changes in gene expression .
Metabolic Pathways
This compound may be involved in various metabolic pathways due to its interactions with HDAC and Bcr-Abl enzymes. These interactions could potentially affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminophenyl)-2-iodobenzamide typically involves the reaction of 2-iodobenzoic acid with 2-aminophenylamine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing efficient purification techniques such as recrystallization or column chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminophenyl)-2-iodobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(2-aminophenyl)-2-azidobenzamide, while reduction with sodium borohydride would produce N-(2-aminophenyl)-2-aminobenzamide.
Scientific Research Applications
N-(2-aminophenyl)-2-iodobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminophenyl)-2-chlorobenzamide
- N-(2-aminophenyl)-2-bromobenzamide
- N-(2-aminophenyl)-2-fluorobenzamide
Uniqueness
N-(2-aminophenyl)-2-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-aminophenyl)-2-iodobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O/c14-10-6-2-1-5-9(10)13(17)16-12-8-4-3-7-11(12)15/h1-8H,15H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZZIJSRFOGCAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2N)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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